2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3-chloro-4-fluorophenyl group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogen replacing the chlorine or fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine or fluorine atoms.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in the functional group attached to the phenyl ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar phenyl group but has a different core structure (thiazole instead of morpholine).
Uniqueness
2-(3-Chloro-4-fluorophenyl)-5,5-dimethylmorpholine is unique due to its morpholine core, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H15ClFNO |
---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3 |
InChI Key |
NXBHIUNJWHHMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=C(C=C2)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.